SPDP-PEG12-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O15S2/c38-33(5-32-53-54-34-3-1-2-6-37-34)36-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-4-35(39)40/h1-3,6H,4-5,7-32H2,(H,36,38)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGRBJAGMDPYSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62N2O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SPDP-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

SPDP-PEG12-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This molecule incorporates three key chemical features: a N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a polyethylene glycol (PEG) spacer with 12 ethylene glycol units, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent linkage of biomolecules, enhancing their therapeutic properties.

The SPDP moiety provides a thiol-reactive pyridyldithio group, which forms a cleavable disulfide bond with sulfhydryl groups on proteins or peptides. The PEG12 spacer imparts increased hydrophilicity to the conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[1] The terminal carboxylic acid group enables conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[2][3] This guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with experimental protocols and logical workflows.

Structure and Physicochemical Properties

This compound is a well-defined molecule with specific physicochemical characteristics crucial for its application in bioconjugation.

Chemical Structure

The chemical structure of this compound is characterized by the SPDP group at one terminus, the PEG12 chain as a spacer, and the carboxylic acid group at the other end.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C35H62N2O15S2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | ~815.0 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥95% or ≥98% | --INVALID-LINK-- |

| Appearance | Oil or solid | --INVALID-LINK-- |

| Solubility | Soluble in water and organic solvents like DMSO and DMF | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | -20°C, desiccated and protected from moisture | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation applications.

Amine-to-Sulfhydryl Crosslinking

This protocol describes the conjugation of a molecule with a primary amine to a molecule with a sulfhydryl group.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Sulfhydryl-containing molecule (e.g., reduced antibody, cysteine-containing peptide)

-

Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)

-

Reaction Buffers:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification tools: Desalting columns or size-exclusion chromatography (SEC) system

Procedure:

-

Activation of this compound: a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO, DMF) to prepare a stock solution. b. In a separate tube, dissolve EDC and NHS in the Activation Buffer. c. Add the EDC/NHS solution to the this compound solution. The molar ratio of EDC/NHS to this compound should be optimized but is typically in excess. d. Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.

-

Reaction with Amine-containing Molecule: a. Dissolve the amine-containing molecule in the Conjugation Buffer. b. Add the NHS-activated this compound to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification of the SPDP-activated Molecule: a. Remove excess, unreacted this compound and byproducts using a desalting column or SEC, eluting with Conjugation Buffer.

-

Conjugation to Sulfhydryl-containing Molecule: a. Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer. If necessary, reduce existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. b. Add the purified SPDP-activated molecule to the sulfhydryl-containing molecule solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.[4]

-

Final Purification: a. Purify the final conjugate using SEC to separate the desired conjugate from unreacted components and aggregates.

Characterization of the Conjugate

The resulting conjugate should be thoroughly characterized to ensure its quality and suitability for downstream applications.

| Characterization Technique | Purpose |

| UV-Vis Spectroscopy | Determine protein concentration and estimate the drug-to-antibody ratio (DAR). |

| Size-Exclusion Chromatography (SEC) | Assess the presence of aggregates and fragments. |

| Hydrophobic Interaction Chromatography (HIC) | Determine the DAR and the distribution of drug-loaded species. |

| Mass Spectrometry (MS) | Confirm the molecular weight of the conjugate and determine the precise DAR. |

| SDS-PAGE (reduced and non-reduced) | Visualize the conjugate and assess its purity. |

| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the conjugated molecules is retained. |

Logical Workflows and Signaling Pathways

The following diagrams illustrate the key processes involving this compound.

Figure 1: General workflow for bioconjugation using this compound.

Figure 2: Step-by-step workflow for ADC development using this compound.

Figure 3: Signaling pathway for ADC-mediated cell killing.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure and predictable reactivity, combined with the beneficial properties of the PEG spacer, make it an excellent choice for creating stable yet cleavable bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics and research reagents. As the field of bioconjugation continues to evolve, the principles and techniques outlined herein will remain fundamental to the creation of next-generation biomolecular constructs.

References

SPDP-PEG12-acid: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SPDP-PEG12-acid is a heterobifunctional crosslinker that plays a critical role in the development of next-generation targeted therapies, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, experimental protocols for its use, and key quantitative data relevant to its application in drug development. This compound is prized for its precisely defined polyethylene glycol (PEG) spacer, which enhances solubility and stability, and its cleavable disulfide bond, which allows for the controlled release of cytotoxic payloads within target cells.

Core Mechanism of Action

This compound serves as a bridge, covalently linking a monoclonal antibody (mAb) to a potent cytotoxic drug. The mechanism of action for an ADC utilizing this linker can be broken down into a series of steps:

-

Target Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the reducing environment of the cell, particularly the cytoplasm, the disulfide bond within the SPDP linker is cleaved by intracellular thiols such as glutathione. This cleavage releases the cytotoxic drug from the antibody.

-

Target Engagement: The freed cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

The cleavable nature of the disulfide bond is a key feature, designed to ensure that the potent cytotoxic payload is released predominantly inside the target cells, thereby minimizing off-target toxicity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H62N2O15S2 | [1] |

| Molecular Weight | 815 g/mol | [1] |

| Spacer Arm Length | 12 PEG units | [2] |

| Reactivity 1 | Carboxylic acid (-COOH) | [1] |

| Reactivity 2 | Pyridyldithiol | [3] |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of an ADC using this compound. Specific conditions may need to be optimized based on the antibody and payload.

Protocol 1: Two-Step ADC Synthesis

Part A: Antibody Modification with this compound

-

Reagent Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) to a stock concentration of 10-20 mM.

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The buffer should be free of amines.

-

Activation of Carboxylic Acid: Activate the carboxylic acid of this compound by adding a 1.2-fold molar excess of both N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the reaction proceed for 15-30 minutes at room temperature.

-

Conjugation: Add a 5-10 fold molar excess of the activated this compound to the antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

Part B: Conjugation of Thiolated Payload

-

Payload Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent.

-

Conjugation: Add a 1.5-3 fold molar excess of the thiolated payload to the modified antibody from Part A.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.

-

Purification: Purify the final ADC conjugate using SEC or tangential flow filtration to remove unreacted payload and other impurities.

Protocol 2: In Vitro Linker Cleavage Assay

-

Reagent Preparation: Prepare a solution of the ADC in PBS. Prepare a stock solution of a reducing agent, such as dithiothreitol (DTT) or reduced glutathione (GSH), in PBS.

-

Cleavage Reaction: Add the reducing agent to the ADC solution to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

Quantitative Data

The following tables summarize typical quantitative data for ADCs synthesized with disulfide-based linkers. The exact values will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: ADC Characterization

| Parameter | Typical Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry |

| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) |

| Endotoxin Levels | < 1 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |

Table 2: In Vitro Stability and Payload Release

| Condition | Half-life of ADC | Notes |

| Human Plasma (in vitro) | 5 - 10 days | Demonstrates stability in circulation. |

| 10 mM Glutathione | 2 - 6 hours | Simulates the reducing environment inside a cell. |

Visualizations

Signaling and Workflow Diagrams

References

The Pivotal Role of the PEG12 Chain in SPDP Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) chains into linker technologies for bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs), has emerged as a critical determinant of therapeutic efficacy and safety. Among these, the SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) linker, functionalized with a discrete 12-unit PEG chain (PEG12-SPDP), offers a compelling solution to address the challenges associated with hydrophobic payloads and to enhance the overall performance of ADCs. This technical guide provides a comprehensive overview of the core functions of the PEG12 chain within the SPDP linker, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the PEG12 Chain

The integration of a PEG12 chain into an SPDP linker imparts several crucial advantages to the resulting bioconjugate, primarily by modulating its physicochemical and pharmacokinetic properties.

1.1 Enhanced Hydrophilicity and Solubility: A primary function of the PEG12 moiety is to serve as a hydrophilic reservoir.[1] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[2][3] The PEG12 chain, with its repeating ethylene oxide units, creates a hydration shell around the drug-linker, effectively masking the hydrophobicity of the payload.[2][4] This increased water solubility is critical for preventing the formation of aggregates that can trigger an immune response and alter the pharmacokinetic profile of the ADC.

1.2 Improved Pharmacokinetics: The hydrophilic and flexible nature of the PEG12 chain reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site. Studies have demonstrated a clear relationship between PEG length and ADC exposure, with a threshold of at least eight PEG units (PEG8) being critical for minimizing plasma clearance.

1.3 Enhanced Stability: The PEG12 spacer can sterically hinder enzymatic degradation of the linker and the payload, contributing to the overall stability of the ADC in circulation. This increased stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing premature drug release and associated off-target toxicity.

1.4 Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEGylated linkers like PEG12-SPDP facilitate the conjugation of a higher number of drug molecules to the antibody. This can potentially lead to enhanced potency of the ADC.

Quantitative Data on the Impact of PEGylation

The inclusion of a PEG linker significantly impacts the measurable properties of an ADC. The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on hydrophilicity, pharmacokinetics, and in vivo efficacy.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity

| Linker Configuration | HIC Retention Time (minutes) | Observation |

| Non-PEGylated | ~15-20 | More hydrophobic |

| PEG4 | ~12-16 | Increased hydrophilicity |

| PEG8 | ~8-12 | Significantly increased hydrophilicity |

| PEG12 | ~6-10 | Further increase in hydrophilicity |

| PEG24 | ~4-8 | Most hydrophilic |

Note: Retention times are approximate and can vary based on the specific ADC and experimental conditions. The trend of decreasing retention time with increasing PEG length demonstrates enhanced hydrophilicity. Data adapted from comparative studies on PEGylated ADCs.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

| Linker | Plasma Clearance (mL/day/kg) | Half-life (t½) Extension Factor |

| No PEG (HM) | - | 1x |

| PEG4K (HP4KM) | - | 2.5x |

| PEG10K (HP10KM) | - | 11.2x |

| PEG8 | Decreased clearance | Threshold for minimal clearance |

Data from studies on affibody-drug conjugates and other ADC models show that increasing PEG length leads to reduced clearance and extended half-life. A PEG length of at least eight units is often cited as a critical threshold for optimal pharmacokinetic improvement.

Table 3: Effect of PEG Linker Length on In Vivo Efficacy

| ADC Configuration | Tumor Growth Inhibition (TGI) | Observation |

| Non-PEGylated Linker | Moderate | - |

| Branched PEG12 Modifier (DAR 4 & 8) | Enhanced anti-tumor activity | Improved efficacy compared to non-PEGylated |

| Linear PEG24 Linker | Improved efficacy | - |

| Pendant PEG12 Linker | Best performing conjugate | Slower clearance and improved stability |

In vivo studies in xenograft models have shown that ADCs with PEGylated linkers, including those with PEG12, exhibit enhanced anti-tumor activity compared to their non-PEGylated counterparts, which is often correlated with their improved pharmacokinetic profiles.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs utilizing PEG12-SPDP linkers.

3.1 Protocol for ADC Synthesis via Cysteine Conjugation with PEG12-SPDP

This protocol outlines a general procedure for conjugating a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

PEG12-SPDP-drug linker dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

-

Reaction buffers (e.g., phosphate buffer with EDTA)

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in a phosphate buffer containing EDTA.

-

Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. A 10-fold molar excess of DTT is a common starting point.

-

Incubate the reaction at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange using a desalting column or TFF.

-

-

Conjugation Reaction:

-

Immediately after reduction, slowly add the PEG12-SPDP-drug linker solution to the reduced antibody solution with gentle stirring.

-

The final concentration of the organic co-solvent should typically be below 10% (v/v) to prevent antibody denaturation. A 1.5-fold molar excess of the drug-linker per thiol group is often used.

-

Allow the reaction to proceed on ice or at room temperature for 1-4 hours.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to react with any excess drug-linker.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

-

The purified ADC is then buffer-exchanged into a suitable formulation buffer.

-

3.2 Protocol for ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Method: UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Procedure (UV-Vis): Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the known extinction coefficients of the antibody and the drug.

-

Procedure (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the DAR. The peak areas of the different drug-loaded species can be used to calculate the average DAR.

2. Aggregation Analysis:

-

Method: Size-Exclusion Chromatography (SEC).

-

Procedure: SEC separates molecules based on their size. The percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC is quantified to assess stability.

3. In Vitro Cytotoxicity Assay:

-

Method: Cell viability assay (e.g., MTT or CellTiter-Glo).

-

Procedure:

-

Plate target cancer cells and control cells (antigen-negative).

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free drug.

-

After a defined incubation period (e.g., 96 hours), assess cell viability using a suitable assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.

-

Visualizing Workflows and Mechanisms

Diagram 1: Experimental Workflow for ADC Production

Caption: Workflow for ADC production using a PEG12-SPDP linker.

Diagram 2: Mechanism of Action of an SPDP-Linked ADC

Caption: Intracellular processing of an ADC with a cleavable SPDP linker.

Conclusion

The PEG12 chain is a critical component of the SPDP linker, playing a multifaceted role in optimizing the performance of antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, increasing stability, and enabling higher drug loading, the PEG12 moiety directly addresses key challenges in ADC development. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to leverage the benefits of PEGylated linkers in the design of next-generation targeted therapeutics with improved efficacy and safety profiles. The careful selection and strategic implementation of linkers such as PEG12-SPDP are paramount to unlocking the full therapeutic potential of ADCs.

References

A Technical Guide to the Cleavable Disulfide Bond in SPDP-PEG12-Acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of SPDP-PEG12-acid, a heterobifunctional crosslinker, with a specific focus on its cleavable disulfide bond. This linker has gained significant traction in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), due to its ability to create stable conjugates that can selectively release a payload in the reducing environment of the cell. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and the underlying mechanisms of its application.

Introduction to this compound

This compound is a versatile crosslinker that features three key components:

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a reactive N-hydroxysuccinimide (NHS) ester for conjugation to primary amines and a pyridyldithiol moiety that can react with sulfhydryl groups to form a disulfide bond.

-

Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.[1]

-

Carboxylic Acid: The terminal carboxylic acid group provides an additional site for conjugation, often to a drug molecule, after activation.[2]

The central feature of this linker is the disulfide bond within the SPDP group, which is stable in the bloodstream but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or intracellular glutathione (GSH).[2][3] This property is pivotal for the controlled release of therapeutic agents inside target cells, which have a significantly higher concentration of glutathione compared to the extracellular environment.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C35H62N2O15S2 | |

| Molecular Weight | 815.0 g/mol | |

| Purity | Typically ≥98% | |

| Storage Conditions | -20°C, desiccated | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Reactive Groups | NHS ester, Pyridyldithiol, Carboxylic Acid |

The Cleavable Disulfide Bond: Reaction and Cleavage Conditions

The utility of this compound hinges on the precise control of the formation and cleavage of its disulfide bond.

Conjugation Chemistry

The heterobifunctional nature of this compound allows for a two-step conjugation strategy. The reaction conditions for each reactive group are summarized in the table below.

| Reactive Group | Target Functional Group | Optimal pH | Recommended Buffers |

| NHS Ester | Primary Amines (-NH2) | 7.0 - 8.0 | Phosphate, Borate, Carbonate/Bicarbonate |

| Pyridyldithiol | Sulfhydryls (-SH) | 7.0 - 8.1 | Phosphate, Borate (thiol-free) |

| Carboxylic Acid | Primary Amines (-NH2) | 4.5 - 7.2 (activation), 7.0 - 8.0 (conjugation) | MES (activation), PBS (conjugation) |

Note: The carboxylic acid requires activation with agents like EDC and NHS before it can react with primary amines.

Disulfide Bond Cleavage

The disulfide bond in the SPDP linker can be cleaved under reducing conditions. The choice of reducing agent and the reaction conditions can be tailored to the specific application.

| Reducing Agent | Concentration | pH | Incubation Time | Notes | Reference(s) |

| DTT | 25 mM | 4.5 | 30 minutes | Selectively cleaves the linker disulfide without reducing native protein disulfides. | |

| DTT | 50-100 mM | 7.0 - 9.0 | 30 minutes | More efficient cleavage, but may also reduce native protein disulfides. | |

| Glutathione | 1-10 mM | ~7.4 | Variable | Mimics intracellular reducing conditions for payload release. The rate is generally slower than with DTT. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a two-step process for creating an ADC where a drug is first conjugated to the this compound linker, which is then attached to an antibody.

Materials:

-

This compound

-

Drug molecule with a primary amine

-

Antibody with accessible lysine residues

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns

-

Reaction tubes

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF to a concentration of 10 mM.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Incubate for 1 hour at room temperature to activate the carboxylic acid group.

-

-

Conjugation of Drug to Activated Linker:

-

Dissolve the amine-containing drug molecule in anhydrous DMF.

-

Add the drug solution to the activated this compound solution at a 1:1 molar ratio.

-

Incubate for 2-4 hours at room temperature.

-

-

Purification of Drug-Linker Conjugate (Optional but Recommended):

-

Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted components.

-

-

Conjugation of Drug-Linker to Antibody:

-

Prepare the antibody in PBS at a concentration of 2-5 mg/mL.

-

Add the purified drug-linker conjugate to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (e.g., 5:1 to 20:1).

-

Incubate for 2 hours at room temperature.

-

-

Purification of the ADC:

-

Remove excess drug-linker conjugate and other small molecules using a desalting column equilibrated with PBS.

-

Further purify the ADC and characterize the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).

-

Protocol for Disulfide Bond Cleavage Assay

This protocol describes how to monitor the cleavage of the disulfide bond in an ADC using DTT.

Materials:

-

Purified ADC

-

Dithiothreitol (DTT)

-

PBS, pH 7.4

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment and reagents

-

Spectrophotometer

Procedure:

-

Prepare ADC and DTT Solutions:

-

Dilute the purified ADC to a concentration of 1 mg/mL in PBS.

-

Prepare a 1 M stock solution of DTT in water.

-

-

Initiate Cleavage Reaction:

-

Add DTT to the ADC solution to a final concentration of 50 mM.

-

Incubate the reaction mixture at 37°C.

-

-

Monitor Cleavage:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Analyze the aliquots by non-reducing SDS-PAGE. Cleavage of the disulfide linker will result in the release of the drug-linker from the antibody, which can be visualized as a change in the banding pattern.

-

Alternatively, the release of pyridine-2-thione upon reaction of the pyridyldithiol group can be monitored spectrophotometrically at 343 nm.

-

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

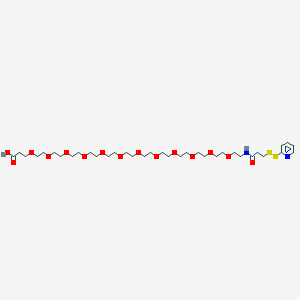

Caption: Chemical structure of this compound.

Caption: Mechanism of disulfide bond cleavage.

Caption: Experimental workflow for ADC synthesis.

References

- 1. Glutathione dynamics in subcellular compartments and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of SPDP-PEG12-acid with Thiols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of SPDP-PEG12-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the specifics of its reaction with thiol-containing molecules, offering detailed experimental protocols and quantitative data to facilitate its effective use in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound, or N-succinimidyl 3-(2-pyridyldithio)propionate-dodecaethylene glycol-acid, is a versatile crosslinking reagent. It features three key functional components:

-

An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

-

A pyridyldithio group that specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form a cleavable disulfide bond.

-

A hydrophilic 12-unit polyethylene glycol (PEG) spacer that enhances the solubility and stability of the resulting conjugate in aqueous media.[1][2]

-

A terminal carboxylic acid group that can be used for further conjugation to amine-containing molecules after activation.

This unique combination of features makes this compound an invaluable tool for linking different molecules, particularly in the construction of ADCs where a cytotoxic drug is attached to a monoclonal antibody.[3][4] The cleavable disulfide bond is of particular interest as it allows for the release of the conjugated molecule under the reducing conditions found within cells.[1]

Reactivity with Thiols: The Core Mechanism

The key reaction for drug release in many applications of this compound is the thiol-disulfide exchange. The pyridyldithiol group reacts with a free sulfhydryl group, leading to the formation of a new disulfide bond and the release of pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently under mild conditions.

The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.

Quantitative Data on SPDP-Thiol Reactivity

| Parameter | Recommended Condition/Value | Notes |

| Optimal pH for Thiol Reaction | 7.0 - 8.0 | The reaction rate increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. |

| Typical Reaction Time (Thiol) | 8 - 18 hours at room temperature or 4°C | Reaction time can be optimized based on the specific reactants and desired conjugation efficiency. |

| Monitoring Wavelength | 343 nm | Corresponds to the absorbance maximum of the released pyridine-2-thione. |

| Molar Extinction Coefficient (Pyridine-2-thione) | ~8,080 M⁻¹cm⁻¹ | Can be used to quantify the extent of the reaction. |

Stability of the Disulfide Bond:

The disulfide bond formed by the reaction of SPDP with a thiol is relatively stable in circulation but can be cleaved by reducing agents.

| Condition | Stability/Cleavage | Notes |

| In Plasma | Moderately stable | The stability can be influenced by steric hindrance around the disulfide bond. Direct conjugation to an antibody can offer steric protection, increasing stability. |

| Intracellular Environment (High Glutathione) | Readily cleaved | The high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM) drives the cleavage of the disulfide bond, releasing the conjugated molecule. |

| Cleavage Agents | Dithiothreitol (DTT), TCEP, Glutathione (GSH) | 25-50 mM DTT is commonly used for efficient cleavage in vitro. |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes the general steps for conjugating an amine-containing molecule (Molecule A, e.g., an antibody) first with this compound, followed by reaction with a thiol-containing molecule (Molecule B, e.g., a cytotoxic drug).

Materials:

-

Molecule A (with primary amines)

-

This compound

-

Molecule B (with a free thiol group)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Activation Buffer (for carboxylic acid): As required for EDC/NHS chemistry

-

Organic Solvent: Anhydrous DMSO or DMF

-

Reducing Agent (optional, for generating free thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 20 mM.

-

Activation of Molecule A with this compound:

-

Dissolve Molecule A in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the Molecule A solution at a desired molar excess (e.g., 10- to 20-fold molar excess of the linker).

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of SPDP-activated Molecule A:

-

Remove the excess, unreacted this compound and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation to Thiol-Containing Molecule B:

-

Dissolve Molecule B in the Reaction Buffer. If Molecule B has a protected thiol, it may need to be deprotected using a reducing agent like DTT, followed by purification to remove the reducing agent.

-

Add the thiol-containing Molecule B to the purified SPDP-activated Molecule A. The molar ratio will depend on the desired final conjugate composition.

-

Incubate the reaction for 8-18 hours at room temperature or 4°C.

-

-

Monitoring the Reaction:

-

To quantify the amount of released pyridine-2-thione, measure the absorbance of the reaction mixture at 343 nm.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate from unreacted Molecule B and other byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Cleavage of the Disulfide Bond

This protocol outlines the procedure for cleaving the disulfide bond of the conjugate to release the thiol-containing molecule.

Materials:

-

This compound conjugate

-

Cleavage Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native protein disulfides) or PBS, pH 7.4.

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a DTT Stock Solution: Prepare a 1 M DTT stock solution in water.

-

Cleavage Reaction:

-

Dissolve the conjugate in the Cleavage Buffer.

-

Add DTT to a final concentration of 25-50 mM.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Analysis of Cleavage:

-

The cleavage can be analyzed by various techniques such as SDS-PAGE (under reducing and non-reducing conditions), HPLC, or mass spectrometry to confirm the release of the conjugated molecule.

-

Visualizations

Reaction Mechanism

Caption: Reaction of this compound with a thiol.

ADC Synthesis Workflow

Caption: Workflow for ADC synthesis using this compound.

ADC Mechanism of Action

Caption: Mechanism of action of a disulfide-linked ADC.

References

SPDP-PEG12-acid reaction with primary amines

An In-depth Technical Guide to the Conjugation of SPDP-PEG12-acid with Primary Amines for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical principles, reaction conditions, and practical protocols for the covalent conjugation of this compound to molecules containing primary amines. This process is a cornerstone in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional crosslinker that is extensively used in bioconjugation and drug delivery.[1][2][3][4][5] Its structure comprises three key components:

-

A Carboxylic Acid (-COOH) group : This terminal group can be activated to react with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form a stable amide bond.

-

A 12-unit Polyethylene Glycol (PEG) spacer : This hydrophilic PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides a defined spatial separation between the conjugated molecules.

-

An N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group : This group provides reactivity towards sulfhydryl (thiol) groups (-SH), forming a cleavable disulfide bond. This feature is crucial for applications requiring the release of a payload, such as a cytotoxic drug from an antibody, within a reducing intracellular environment.

The dual reactivity of this compound allows for the precise and controlled linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures like ADCs.

The Reaction Mechanism: A Two-Stage Process

The conjugation of this compound to a primary amine is not a direct reaction. The terminal carboxylic acid is not sufficiently reactive to form an amide bond with an amine under typical bioconjugation conditions. Therefore, a two-stage process is employed:

Stage 1: Activation of the Carboxylic Acid

The carboxylic acid must first be converted into a more reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS).

The reaction proceeds as follows:

-

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis.

-

NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester, releasing an EDC by-product.

Stage 2: Amine Coupling (Aminolysis)

The resulting SPDP-PEG12-NHS ester is now highly reactive towards primary amines. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of NHS as a leaving group.

Below is a DOT script visualizing this two-stage reaction mechanism.

Caption: Two-stage reaction of this compound with a primary amine.

Key Reaction Parameters and Quantitative Data

The efficiency of the amine coupling reaction is highly dependent on several factors, most notably pH. The competing hydrolysis of the NHS ester is a critical consideration.

| Parameter | Recommended Range/Value | Rationale & Notes |

| pH for Amine Coupling | 7.2 - 8.5 | The reaction between an NHS ester and a primary amine is most efficient in this range. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly. |

| Reaction Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | These buffers are non-nucleophilic and will not compete with the primary amine for reaction with the NHS ester. Buffers containing primary amines, such as Tris (TBS), must be avoided. |

| Solvent | Anhydrous DMSO or DMF | This compound and its NHS ester derivative have limited aqueous solubility. A stock solution should be prepared in an organic solvent and added to the aqueous reaction mixture. |

| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for 0.5-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester. |

Hydrolysis of NHS Esters

The stability of the NHS ester intermediate is crucial for achieving high conjugation yields. The rate of hydrolysis is highly pH-dependent.

| pH | Half-life of NHS Ester (at 4°C) |

| 7.0 | 4 - 5 hours |

| 8.6 | 10 minutes |

Experimental Protocols

This section provides generalized protocols for the conjugation of this compound to a primary amine-containing protein and subsequent reaction with a thiol-containing molecule.

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol first activates the carboxylic acid to an NHS ester in situ, which then reacts with the protein.

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody in PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Prepare Reagents:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

-

Activation Step:

-

In a microfuge tube, combine this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2. Use a 10-20 fold molar excess of this activation mix relative to the amount of protein to be conjugated.

-

Incubate the activation mixture for 15 minutes at room temperature.

-

-

Conjugation Step:

-

Add the activated SPDP-PEG12-NHS ester mixture directly to the protein solution in the Reaction Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess, non-reacted crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Protocol 2: Reaction of SPDP-Modified Protein with a Thiol

This protocol describes the second step in forming a complete conjugate, such as an ADC.

Materials:

-

SPDP-modified protein (from Protocol 1)

-

Thiol-containing molecule (e.g., a drug)

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.2

-

Desalting columns

Procedure:

-

Prepare Thiol Molecule: Dissolve the thiol-containing molecule in a suitable solvent.

-

Conjugation:

-

Add the thiol-containing molecule to the purified SPDP-modified protein. A 2-5 fold molar excess of the thiol molecule is typically used.

-

Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification:

-

Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess thiol molecule and pyridine-2-thione.

-

Workflow Visualization

The following diagram illustrates a typical experimental workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Experimental workflow for ADC synthesis using this compound.

References

An In-depth Technical Guide to SPDP-PEG12-acid for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SPDP-PEG12-acid, a heterobifunctional crosslinker, and its application in the synthesis of antibody-drug conjugates (ADCs). It details the linker's properties, experimental protocols for ADC development, and the underlying mechanisms of action.

Introduction to this compound

This compound is a key reagent in the field of bioconjugation, particularly for the development of next-generation targeted therapeutics like ADCs. It is a cleavable linker composed of three main components:

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety provides the reactive groups for conjugation. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the lysine residues on the surface of antibodies, while the pyridyldithiol group reacts with sulfhydryl (thiol) groups, which can be present on a cytotoxic payload or introduced into it.

-

Polyethylene Glycol (PEG)12: A 12-unit polyethylene glycol spacer. The PEG chain is hydrophilic, which helps to increase the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1]

-

Carboxylic Acid (-acid): A terminal carboxylic acid group that allows for the attachment of a drug or payload. This group is typically activated to an NHS ester to facilitate its reaction with amine-containing payloads.[2]

The key feature of the SPDP linker is the disulfide bond within the pyridyldithiol group. This bond is relatively stable in the bloodstream but can be cleaved by reducing agents, such as glutathione, which is present in higher concentrations inside cells.[3] This targeted cleavage mechanism enables the specific release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate reagent preparation and reaction stoichiometry calculations.

| Property | Value | Reference(s) |

| Molecular Formula | C35H62N2O15S2 | [2][4] |

| Molecular Weight | 815.0 g/mol | |

| Purity | >95% - 98% (Varies by supplier) | |

| Spacer Arm Length | 54.1 Å (for the NHS ester form) | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

The synthesis of an antibody-drug conjugate using this compound is a multi-step process. The following protocols provide a general framework. Note: These are generalized procedures and will require optimization based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Activation of this compound and Payload Conjugation

This initial step involves conjugating the cytotoxic payload to the this compound linker.

Materials:

-

This compound

-

Payload with a primary or secondary amine group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).

-

Stir the reaction at room temperature for 1-4 hours to form the NHS ester-activated linker. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Payload Conjugation:

-

In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.

-

Slowly add the activated SPDP-PEG12-NHS ester solution to the payload solution. A molar excess of the activated linker may be required depending on the reactivity of the payload.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction for the formation of the linker-payload conjugate using an appropriate analytical technique (e.g., LC-MS).

-

-

Purification:

-

Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

-

Antibody Modification and Conjugation

This step involves the reaction of the linker-payload with the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4)

-

Purified linker-payload with a pyridyldithiol group

-

Reaction buffer (e.g., PBS)

-

Reducing agent (optional, for cysteine conjugation) such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column) for purification

-

UV-Vis Spectrophotometer

Procedure for Lysine Conjugation:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the purified linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and needs to be optimized. A typical starting point is a 5-20 fold molar excess of the linker-payload.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove excess, unreacted linker-payload and other small molecules by Size-Exclusion Chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) with PBS.

-

The ADC will elute in the void volume. Collect the protein-containing fractions.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Techniques:

-

UV-Vis Spectroscopy: To determine the protein concentration and the average DAR. The absorbance of the antibody at 280 nm and the absorbance of the payload at its specific maximum wavelength are used. The release of pyridine-2-thione upon reaction of the pyridyldithiol group with a thiol can also be monitored at 343 nm to quantify the extent of conjugation.

-

Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the ADC preparation.

-

Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.) and calculate the average DAR.

-

Mass Spectrometry (MS): To confirm the molecular weight of the ADC and its individual light and heavy chains (after reduction), which provides information on the drug load and conjugation sites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in ADC synthesis and its mechanism of action.

Conclusion

This compound is a versatile and valuable tool for the construction of antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release, while the hydrophilic PEG spacer can improve the overall properties of the ADC. The successful development of an ADC using this linker requires careful optimization of the conjugation chemistry and thorough characterization of the final product. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: SPDP-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG12-acid, a valuable tool in the field of bioconjugation and drug delivery. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to inform its application in research and development.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker designed for the covalent linkage of two different molecules. Its structure consists of three key components:

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithio group that reacts with sulfhydryl (thiol) groups. The resulting disulfide bond is cleavable under reducing conditions.

-

Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker increases the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.[1][2][3]

-

Carboxylic Acid (-COOH): A terminal carboxylic acid group provides a second reactive handle. This group can be activated to react with primary amines, forming a stable amide bond.[4]

The combination of these functionalities makes this compound a versatile reagent for creating precisely defined bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs).[5]

Key Properties and Specifications

Quantitative data for this compound and related linkers are summarized in the tables below for easy comparison.

| Property | Value | References |

| Molecular Weight | 815.0 g/mol | |

| Purity | >95% | |

| Spacer Arm Length | ~54.1 Å | |

| Storage Conditions | -20°C, desiccated |

| Feature | Description | References |

| Amine Reactivity | The NHS ester of the SPDP group reacts with primary amines (e.g., lysine residues on proteins) at pH 7-8 to form stable amide bonds. | |

| Thiol Reactivity | The pyridyldithio group reacts with sulfhydryl groups (e.g., cysteine residues) at pH 7-8 to form a cleavable disulfide bond. | |

| Cleavability | The disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or under the reducing conditions found inside cells (e.g., high glutathione concentration). | |

| Hydrophilicity | The 12-unit PEG spacer enhances the water solubility of the crosslinker and the final conjugate. |

Experimental Protocols

Two-Step Conjugation of a Drug to an Antibody

This protocol describes the conjugation of a thiol-containing drug to an antibody using this compound. This is a common strategy in the synthesis of ADCs.

Step 1: Activation of this compound and Conjugation to the Drug

This step involves activating the carboxylic acid of this compound to react with an amine-containing drug.

Materials:

-

This compound

-

Amine-containing drug molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the amine-containing drug in the reaction buffer.

-

Add the activated this compound solution to the drug solution. The molar ratio of activated linker to drug should be optimized, but a 1.5 to 5-fold molar excess of the linker is a good starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the drug-linker conjugate using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted reagents.

Step 2: Conjugation of the Drug-Linker to the Antibody

This step involves the reaction of the pyridyldithio group on the drug-linker conjugate with a free thiol group on the antibody.

Materials:

-

Purified drug-linker conjugate from Step 1

-

Antibody with available sulfhydryl groups (if the antibody does not have free thiols, they can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP)

-

Conjugation Buffer: PBS, pH 7.2-7.5, containing 1-2 mM EDTA

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the purified drug-linker conjugate in the conjugation buffer.

-

Add the drug-linker conjugate to the antibody solution. A 5-20 fold molar excess of the drug-linker conjugate to the antibody is a common starting point, but this should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography to remove excess drug-linker and other small molecules.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.

Method 1: UV-Vis Spectroscopy

This is a simple method for determining the average DAR.

Procedure:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of the DAR.

Procedure:

-

Use a HIC column with a suitable stationary phase (e.g., butyl or phenyl).

-

Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).

-

Inject the ADC sample.

-

Elute the different ADC species by applying a decreasing salt gradient.

-

The peaks corresponding to different DARs can be identified and their relative abundance determined by integrating the peak areas.

Method 3: Mass Spectrometry (MS)

MS provides the most accurate determination of the DAR and its distribution.

Procedure:

-

Analyze the intact ADC or its reduced light and heavy chains using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the mass spectra to determine the molecular weights of the different species.

-

The number of conjugated drugs can be calculated from the mass difference between the conjugated and unconjugated antibody/chains.

Mandatory Visualizations

Chemical Structure and Reaction Scheme

ADC Mechanism of Action: Targeting the HER2 Pathway

The following diagram illustrates the mechanism of action of an antibody-drug conjugate targeting the HER2 receptor, a common target in breast cancer therapy. While Trastuzumab emtansine (T-DM1) itself does not use a disulfide linker, its signaling pathway is a well-understood model for ADC action.

Logical Workflow for ADC Synthesis and Characterization

Stability and Cleavage of the Disulfide Bond

The stability of the disulfide bond in SPDP-based linkers is a critical factor in the design of ADCs. The linker must be stable enough to remain intact in the bloodstream to prevent premature release of the cytotoxic payload, but readily cleaved in the reducing environment of the target cell.

The intracellular concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular environment or plasma (2-20 µM). This concentration gradient is the primary driver for the selective cleavage of the disulfide bond within the cell.

| Environment | Key Reducing Agent | Concentration | Disulfide Bond Stability | References |

| Plasma | Cysteine | ~10 µM | Relatively Stable | |

| Cytosol | Glutathione (GSH) | 1-10 mM | Readily Cleaved |

Studies have shown that the half-life of a disulfide-linked drug on an antibody in circulation can be approximately 9 days, demonstrating sufficient stability for therapeutic applications.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, particularly in the development of targeted therapeutics like ADCs. Its well-defined structure, including a cleavable disulfide bond and a hydrophilic PEG spacer, allows for the creation of stable and effective bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of SPDP-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of SPDP-PEG12-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the core chemical properties, handling procedures, and experimental considerations to ensure the successful application of this versatile reagent.

Core Concepts: Understanding this compound

This compound is a molecule composed of three key functional components:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides two reactive functionalities. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines to form stable amide bonds. At the other end, a pyridyldithiol group reacts with sulfhydryl (thiol) groups to create a cleavable disulfide bond.

-

Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain acts as a hydrophilic spacer arm. The inclusion of this PEG linker enhances the water solubility of the molecule and its conjugates compared to linkers with hydrocarbon spacers.[1][2] It also provides flexibility and can reduce the immunogenicity of the resulting conjugate.

-

Terminal Carboxylic Acid: The carboxylic acid group offers an additional site for conjugation. It can be reacted with primary amines in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.[3]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in bioconjugation reactions, which are typically performed in aqueous buffers.

Qualitative Solubility:

The presence of the 12-unit PEG spacer significantly increases the hydrophilicity and, consequently, the aqueous solubility of the this compound molecule.[3] However, the SPDP moiety itself possesses limited solubility in aqueous solutions. Therefore, while product datasheets may describe the compound as "water-soluble," it is a common and recommended practice to first dissolve the reagent in a water-miscible organic solvent before adding it to the final aqueous reaction mixture. This ensures complete dissolution and avoids precipitation during the conjugation process.

Recommended Solvents:

For preparing stock solutions, the following organic solvents are recommended:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

A typical workflow involves dissolving the this compound in a small volume of DMSO or DMF to create a concentrated stock solution, which is then added to the aqueous reaction buffer containing the molecule to be modified.

Quantitative Solubility Data:

Precise quantitative solubility data (e.g., mg/mL or mM) for this compound in various solvents is not consistently reported in publicly available datasheets. The solubility can be influenced by factors such as the purity of the compound, temperature, and the exact composition of the buffer. Researchers should empirically determine the optimal concentration for their specific application, starting with the preparation of a concentrated stock in an appropriate organic solvent.

Stability of this compound

The stability of this compound is influenced by its storage conditions and its chemical environment, particularly in solution. The two primary reactive groups, the NHS ester and the pyridyldithiol, have different stability profiles.

Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes degradation over long-term storage. |

| Storage Conditions | Desiccated (protect from moisture) | The NHS ester is highly susceptible to hydrolysis. |

| Handling | Equilibrate vial to room temperature before opening | Prevents condensation of atmospheric moisture inside the vial. |

| Solutions | Prepare fresh solutions for each use | The reagent has limited stability in solution. Storing stock solutions is not recommended. |

Stability in Solution

NHS Ester Hydrolysis:

The NHS ester is the most labile part of the molecule in aqueous solutions. It undergoes hydrolysis, which competes with the desired reaction with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

| pH | Half-life of NHS Ester |

| 7.0 (at 0°C) | 4-5 hours |

| 8.6 (at 4°C) | 10 minutes |

Data sourced from Thermo Fisher Scientific technical literature.

This pH-dependent instability necessitates careful control of reaction conditions. Conjugation reactions involving the NHS ester are typically performed at a pH range of 7.2 to 8.5 to balance the reactivity of the primary amines and the rate of hydrolysis.

Pyridyldithiol Group Stability:

The pyridyldithiol group is generally more stable than the NHS ester in typical bioconjugation buffers. However, it is sensitive to reducing agents. The disulfide bond within this group can be cleaved by reagents such as dithiothreitol (DTT), TCEP (tris(2-carboxyethyl)phosphine), or other reducing agents. This cleavage is often a desired step in applications requiring the release of a conjugated molecule. For reactions where the disulfide bond needs to remain intact, the use of reducing agents in the reaction buffers must be avoided.

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the use of this compound in bioconjugation. Optimization for specific molecules and applications is recommended.

Preparation of this compound Stock Solution

-

Equilibrate the vial of this compound to room temperature.

-

Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 20 mM).

-

Vortex briefly to ensure complete dissolution.

-

Use the solution immediately. Do not store for later use.

Two-Step Protein-Protein Conjugation (Amine-to-Amine)

This protocol is for conjugating two proteins, neither of which has a free sulfhydryl group.

Step 1: Modification of Both Proteins with this compound

-

Dissolve each protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Add the this compound stock solution to each protein solution. A molar excess of the crosslinker is typically used.

-

Incubate the reactions for 30-60 minutes at room temperature.

-

Remove excess, non-reacted crosslinker from both protein solutions using a desalting column or dialysis.

Step 2: Reduction of One SPDP-Modified Protein

-

To one of the SPDP-modified protein solutions, add a reducing agent such as DTT (final concentration of 25-50 mM).

-

Incubate for 30 minutes at room temperature to cleave the pyridyldithiol group and expose a free sulfhydryl group.

-

Remove the reducing agent using a desalting column.

Step 3: Conjugation of the Two Modified Proteins

-

Mix the SPDP-modified protein (from Step 1) with the sulfhydryl-containing protein (from Step 2).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The resulting conjugate can be purified using size-exclusion chromatography.

Monitoring the SPDP Reaction

The reaction of the pyridyldithiol group with a sulfhydryl can be monitored by measuring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm.

Visualizing Workflows and Mechanisms

General Experimental Workflow for Protein-Protein Conjugation

Caption: Workflow for two-step protein-protein conjugation.

Reaction Mechanism of this compound

Caption: Reaction pathways of this compound's functional groups.

Cleavage of the Disulfide Bond

Caption: Reductive cleavage of the disulfide linkage.

References

Methodological & Application

Application Notes and Protocols for SPDP-PEG12-acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of molecules to proteins or other biomolecules containing primary amines and sulfhydryl groups using the heterobifunctional crosslinker, SPDP-PEG12-acid. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics due to its cleavable disulfide bond and the hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces immunogenicity.[1][2][3]

Introduction

This compound is a crosslinker featuring a carboxylic acid group at one end and a pyridyldithiol group at the other, connected by a 12-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the pyridyldithiol group reacts with free sulfhydryls (e.g., cysteine residues) to form a stable, yet cleavable, disulfide bond.[4][5] The PEG linker improves the stability and solubility of the resulting conjugate. This protocol outlines the two-stage process of first activating the carboxylic acid of this compound and conjugating it to an amine-containing molecule, followed by the reaction of the pyridyldithiol group with a sulfhydryl-containing molecule.

Key Experimental Considerations